Comparative NAMPT Inhibitory Activity vs. Closest Benzothiophene Amide Analogs
Although target-specific quantitative data for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide are not available in the primary literature, the closest published analogs establish a quantitative reference frame. In the benzothiophene amide series reported by Chen et al. (2016), lead compound 2 (a benzothiophene-2-carboxamide with a 3,4-dimethoxyphenethyl tail) exhibited a NAMPT IC50 of 0.15 µM, while optimized compound 16b (5-methylthiophene-2-carboxamide with imidazole tail) achieved 0.17 µM . In contrast, benzofuran replacement (compound 7) yielded negligible inhibition (>400 µM), underscoring the necessity of the benzothiophene core . This compound's unique 2-methylbenzamide tail and dimethylaminoethyl linker place it in an underexplored SAR region, with the potential to achieve potency comparable to or exceeding lead compounds once characterized .
| Evidence Dimension | NAMPT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported for the specific 2-methylbenzamide derivative |
| Comparator Or Baseline | Lead compound 2: IC50 = 0.15 µM; Optimized compound 16b: IC50 = 0.17 µM; Benzofuran analog (compound 7): IC50 > 400 µM |
| Quantified Difference | N/A – data pending for target compound; class precedent predicts potential sub-micromolar activity based on benzothiophene scaffold retention |
| Conditions | Fluorometric NAMPT enzyme assay; pH and temperature not specified |
Why This Matters
Establishes the NAMPT inhibitor pharmacophore requirements, demonstrating that the benzothiophene core retained in this compound is essential for activity, while the unexplored 2-methylbenzamide tail represents a novel SAR vector for procurement-driven lead optimization.
